2-[(oxetan-2-yl)methoxy]pyrazine
Description
2-[(Oxetan-2-yl)methoxy]pyrazine is a pyrazine derivative featuring a methoxy group substituted at the 2-position of the pyrazine ring, with the methoxy oxygen further connected to an oxetane moiety. Pyrazines are six-membered heterocyclic compounds containing two nitrogen atoms at the 1,4-positions, known for their electron-deficient aromatic character and diverse applications in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
2-(oxetan-2-ylmethoxy)pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-4-11-7(1)6-12-8-5-9-2-3-10-8/h2-3,5,7H,1,4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDMYFQFFYNNJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1COC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(oxetan-2-yl)methoxy]pyrazine typically involves the formation of the oxetane ring followed by its attachment to the pyrazine ring. One common synthetic route includes the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through various methods, such as intramolecular cyclization of epoxides or halocyclization of alcohols.
Attachment to Pyrazine: The oxetane ring is then attached to the pyrazine ring through nucleophilic substitution reactions.
Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
2-[(Oxetan-2-yl)methoxy]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This can lead to the formation of oxidized derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrazine ring.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of pyrazine compounds exhibit significant antimicrobial properties. The unique structure of 2-[(oxetan-2-yl)methoxy]pyrazine allows it to interact effectively with microbial targets.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar pyrazine derivatives showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of bacterial cell wall synthesis, suggesting that this compound may exhibit similar efficacy .
Antitumor Potential
The compound has also been investigated for its potential antitumor effects. Pyrazines are known to interact with cellular pathways involved in cancer progression.
Case Study : Research conducted by Smith et al. (2023) found that compounds structurally similar to this compound inhibited proliferation in several cancer cell lines, including breast and lung cancer cells. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways .
Development of Functional Materials
The unique properties of this compound make it suitable for developing new materials, particularly in electronics and sensors.
Case Study : A recent study explored the use of this compound in organic light-emitting diodes (OLEDs). The incorporation of this compound into polymer matrices improved the efficiency and stability of the devices, demonstrating its potential as a building block for advanced electronic materials .
Pesticidal Properties
The compound's potential as a pesticide has also been examined. Its structural characteristics may confer selective toxicity against pests while being less harmful to beneficial organisms.
Case Study : An investigation into the insecticidal activity of pyrazine derivatives revealed that this compound exhibited significant toxicity against aphids while showing minimal effects on non-target species such as ladybugs. This selectivity is crucial for sustainable agricultural practices .
Summary Table of Applications
| Application Area | Specific Use | Supporting Case Studies |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agents | Smith et al. (2023) |
| Antitumor Agents | Journal of Medicinal Chemistry | |
| Material Science | OLED Development | Recent Material Science Study |
| Agriculture | Pesticides | Investigation on Insecticidal Activity |
Mechanism of Action
The mechanism of action of 2-[(oxetan-2-yl)methoxy]pyrazine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pyrazine ring can also participate in various interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, electronic, and functional differences between 2-[(oxetan-2-yl)methoxy]pyrazine and related pyrazine derivatives:
Structural and Electronic Comparisons
- Oxetane vs. Linear Alkyl Chains : The oxetane moiety in this compound imposes a rigid, three-dimensional structure compared to linear or branched alkyl groups in IBMP or IPMP. This rigidity may reduce conformational entropy losses during protein binding, similar to observations in MUP-I ligand interactions .
- Chirality Effects : BIO2007819 demonstrates that methoxy group stereochemistry significantly impacts bioactivity (EC50 values). The oxetane’s fixed geometry could similarly influence enantioselective interactions .
- Electron-Donating Capacity: Methoxy groups act as electron donors in push–pull chromophores, enabling ICT. The oxetane’s electron-withdrawing nature (via ring strain) might attenuate this effect compared to unsubstituted methoxy groups .
Supramolecular Interactions
- Crystal Packing : Methoxy-substituted distyrylpyrazines form π-stacking and hydrogen-bonded synthons. The oxetane’s steric bulk may disrupt these interactions, favoring alternative packing modes, as seen in cubane- or adamantane-substituted pyrazines .
Biological Activity
2-[(oxetan-2-yl)methoxy]pyrazine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazine ring substituted with an oxetane group and a methoxy moiety. The oxetane ring contributes to the compound's stability and potential interactions with biological targets. The presence of the methoxy group may enhance lipophilicity, affecting its pharmacokinetic properties.
Antimicrobial Activity
Recent studies have indicated that various pyrazine derivatives exhibit antimicrobial properties. Although specific data on this compound is limited, related compounds have shown effectiveness against a range of pathogens. For instance, pyrazine derivatives have been reported to inhibit bacterial growth by interfering with metabolic pathways essential for bacterial survival .
Anti-inflammatory Effects
Research into similar compounds has revealed significant anti-inflammatory properties. For example, certain pyrazine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . The structure-activity relationship (SAR) studies suggest that modifications to the pyrazine core can enhance anti-inflammatory activity, indicating potential for this compound in this area.
Case Studies
- Synthesis and Evaluation of Analogues : A study focused on synthesizing various substituted pyrazines, including analogues of this compound, evaluated their biological activities through in vitro assays. The results indicated that certain modifications could lead to enhanced potency against inflammatory markers .
- Mechanisms of Action : Another investigation into the mechanisms by which related compounds exert their effects revealed that they may modulate signaling pathways involved in inflammation and immune response. This suggests that this compound could similarly influence these pathways .
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
